Cas no 97-72-3 (Isobutyric anhydride)

Isobutyric anhydride structure
Isobutyric anhydride structure
Nombre del producto:Isobutyric anhydride
Número CAS:97-72-3
MF:C8H14O3
Megavatios:158.194962978363
MDL:MFCD00008913
CID:34916
PubChem ID:7346

Isobutyric anhydride Propiedades químicas y físicas

Nombre e identificación

    • Isobutyric anhydride
    • 2-Methylpropionic anhydride
    • 2-methylpropanoyl 2-methylpropanoate
    • Isobutyricanhydride (6CI,7CI,8CI)
    • Propanoic acid, 2-methyl-, anhydride (9CI)
    • 2-Methylpropanoic acid anhydride
    • 2-Methylpropanoic anhydride
    • Isobutanoic anhydride
    • Isobutyric acid anhydride
    • Isobutyryl anhydride
    • Isobutyric anhydride (6CI, 7CI, 8CI)
    • 2-Methylpropanoyl-2-methylpropanoate
    • 2-Methylpropionic acid anhydride
    • F0001-2307
    • EN300-19271
    • iso-Butyric anhydride
    • EC 202-603-6
    • AKOS009029112
    • Isobutyric anhydride, 97%
    • 2-thiophenecarboxaldehyde, 5-[[5-[(5-methoxy-2-thienyl)ethynyl]-2-thienyl]ethynyl]-
    • SCHEMBL16250
    • UNII-N85A80FJDT
    • STL185650
    • UN2530
    • Isobutyrate anhydride
    • N85A80FJDT
    • BS-22314
    • NCGC00258555-01
    • P20008
    • NS00008587
    • CHEMBL1871691
    • InChI=1/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H
    • UN 2530
    • Tox21_201002
    • CAS-97-72-3
    • I0111
    • AI3-28521
    • Q26840869
    • ISOBUTYRIC ACID ANHYDRIDE [HSDB]
    • 97-72-3
    • EINECS 202-603-6
    • DB-254959
    • DTXSID7026609
    • DTXCID406609
    • NCGC00164355-01
    • Propanoic acid, 2-methyl-, anhydride
    • Isobutyric anhydride, purum, >=98.0% (GC)
    • Propanoic acid, 2-methyl-, 1,1'-anhydride
    • HSDB 5309
    • Isobutyricanhydride
    • (iso-C3H7CO)2O
    • MFCD00008913
    • NCGC00164355-02
    • Isobutyric anhydride [UN2530] [Flammable liquid]
    • Isobutryic anhydride
    • CHEBI:84261
    • MDL: MFCD00008913
    • Renchi: 1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3
    • Clave inchi: LSACYLWPPQLVSM-UHFFFAOYSA-N
    • Sonrisas: O=C(C(C)C)OC(C(C)C)=O
    • Brn: 386267

Atributos calculados

  • Calidad precisa: 158.09400
  • Masa isotópica única: 158.094294
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 4
  • Complejidad: 141
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2
  • Superficie del Polo topológico: 43.4
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Colorless transparent liquid with pungent smell. [1]
  • Denso: 0.954 g/mL at 25 °C(lit.)
  • Punto de fusión: −56 °C (lit.)
  • Punto de ebullición: 182°C
  • Punto de inflamación: Fahrenheit: 154.4 ° f < br / > Celsius: 68 ° C < br / >
  • índice de refracción: n20/D 1.406(lit.)
  • Coeficiente de distribución del agua: decompose
  • PSA: 43.37000
  • Logp: 1.36820
  • FEMA: 2440
  • Presión de vapor: 10 mmHg ( 67 °C)
  • Disolución: Slightly soluble in water, miscible in ethanol and diethyl ether. [12]
  • Sensibilidad: Moisture Sensitive

Isobutyric anhydride Información de Seguridad

  • Símbolo: GHS05 GHS06
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H301,H311,H314
  • Declaración de advertencia: P280,P301+P310,P305+P351+P338,P310
  • Número de transporte de mercancías peligrosas:2922
  • Wgk Alemania:3
  • Código de categoría de peligro: 21/22-34
  • Instrucciones de Seguridad: S26-S36/37/39-S45
  • Código F de la marca fuka:13-21
  • Rtecs:NQ5550000
  • Señalización de mercancías peligrosas: C
  • Nivel de peligro:8
  • Grupo de embalaje:III
  • Términos de riesgo:R21/22; R34
  • Condiciones de almacenamiento:Store at 0 ° C
  • TSCA:Yes
  • Categoría de embalaje:II
  • Límite de explosión:1.09%, 87°F
  • Período de Seguridad:8

Isobutyric anhydride Datos Aduaneros

  • Código HS:2915900090
  • Datos Aduaneros:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Isobutyric anhydride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Apollo Scientific
OR923617-100g
Isobutyric anhydride
97-72-3 95%
100g
£85.00 2025-02-20
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0531549423- 500ml(玻瓶)
Isobutyric anhydride
97-72-3 98%(GC)
500ml
¥ 223.5 2021-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I22910-100ml
Isobutyric acid anhydride
97-72-3
100ml
¥38.0 2021-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018209-500ml
Isobutyric anhydride
97-72-3 98%
500ml
¥109 2024-07-19
Apollo Scientific
OR923617-1kg
Isobutyric anhydride
97-72-3 95%
1kg
£310.00 2025-02-20
TRC
I789190-250ml
Isobutyric Anhydride
97-72-3
250ml
$ 86.00 2023-09-07
Life Chemicals
F0001-2307-2.5g
Isobutyric anhydride
97-72-3 95%+
2.5g
$40.0 2023-09-07
TRC
I789190-1000ml
Isobutyric Anhydride
97-72-3
1000ml
$173.00 2023-05-18
Oakwood
097599-100g
Isobutyric anhydride
97-72-3 99%
100g
$17.00 2024-07-19
Enamine
EN300-19271-1.0g
2-methylpropanoyl 2-methylpropanoate
97-72-3 95%
1g
$24.0 2023-05-03

Isobutyric anhydride Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 300 mm Hg → 80 mm Hg, 115 - 120 °C
Referencia
Method and device for preparation of compounds using isobutyric acid and acetic anhydrideDehydration process for making isobutyric anhydride from isobutyric acid and acetic anhydride
, China, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt Solvents: Dichloromethane
1.1 Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt (polymer-supported) Solvents: Dichloromethane
Referencia
Preparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride SynthesisPreparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride Synthesis
Leadbeater, Nicholas E.; et al Leadbeater, Nicholas E.; et al, Journal of Organic Chemistry, 2000, 65(15), 4770-4772

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Cerium trichloride Solvents: Acetonitrile ;  2 h, 40 °C
Referencia
Response surface methodology based on the Box-Behnken design for optimizing the synthesis of symmetrical anhydrides from acid chlorides using cerium (III) as a homogeneous catalyst
Larba, Seif Eddine; et al, ChemistrySelect, 2023, 8(28),

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ;  4 h, 20 bar, 70 °C
2.1 Catalysts: Silica ;  500 °C
Referencia
Preparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol
, Korea, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 350 °C → 500 °C; 0.01 - 1 s, 60 - 120 torr, 400 - 500 °C
2.1 -
Referencia
Method and device for preparation of compounds using isobutyric acid and acetic anhydride
, China, , ,

Synthetic Routes 6

Condiciones de reacción
Referencia
Chemical apparatus and method for preparing isobutyric anhydridePreparation of cyclic nucleotides as STING agonistsPreparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol
, China, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Isobutyraldehyde ,  Oxygen Catalysts: 1H-Imidazole, cobalt(2+) salt (2:1) Solvents: Acetonitrile ;  5 h, 308 K
Referencia
Epoxidation of olefins with O2 and isobutyraldehyde catalyzed by cobalt (II)-containing zeolitic imidazolate framework material
Zhang, Aiping; et al, Catalysis Communications, 2011, 12(13), 1183-1187

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Benzene
Referencia
Dehydration induced by intramolecular redox character of a stable allylidenetributylphosphorane
Kawamura, Yasuhiko; et al, Tetrahedron Letters, 1997, 38(45), 7893-7896

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Methyl oleate ,  Oxygen Catalysts: Cobalt oxide Solvents: Acetonitrile ;  6 h, 1 atm, 25 °C
Referencia
Highly efficient and robust aerobic co-oxidation of olefins and aldehydes over CoOx dispersed within hierarchical silicalite-1 zeolites
Li, Chenhao; et al, Green Chemistry, 2022, 24(16), 6200-6214

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Trichloroisocyanuric acid Solvents: Dichloromethane ;  1 - 2 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Triethylamine ;  0 °C; rt
Referencia
Anhydrides from aldehydes or alcohols via oxidative cross-coupling
Gaspa, Silvia; et al, New Journal of Chemistry, 2017, 41(3), 931-939

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  pH 2.5, 40 °C
2.1 Reagents: Acetic anhydride ;  < 400 mbar, rt → 120 °C
Referencia
Process for the production of peroxyesters
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sulfuric acid Catalysts: Naphtha (petroleum), hydrotreated heavy Solvents: Water ;  5 °C → 27 °C
2.1 Reagents: Acetic anhydride ;  < 400 mbar, 120 °C
Referencia
Process for the production of diacyl peroxides
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Thionyl chloride ,  Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ;  6 h, rt
1.1 Reagents: Phosphorus pentoxide ,  Sulfuric acid ;  0.5 h, 20 °C; 3 h, 100 °C
Referencia
Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reactionReaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and estersMethod for preparing low carbon chain symmetric anhydride
Fife, Wilmer K.; et al Bartoli, Giuseppe; et al, Tetrahedron Letters, 1986, 27(41), 4937-40

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Bromo[1,1′-thiobis[methane]]copper Solvents: Acetonitrile ;  5 min, rt
1.2 Solvents: Acetonitrile ;  9 - 12 min, 6 atm, 43 °C; 8 h, 43 °C
Referencia
Light-Mediated Synthesis of Aliphatic Anhydrides by Cu-Catalyzed Carbonylation of Alkyl Halides
Tung, Pinku; et al, Journal of the American Chemical Society, 2023, 145(17), 9423-9427

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Trichloroisocyanuric acid Solvents: Dichloromethane ;  1 - 2 min, rt; rt → 0 °C
1.2 Reagents: Triethylamine ,  Water ;  rt
Referencia
Metal-free oxidative self-coupling of aldehydes or alcohols to symmetric carboxylic anhydrides
Gaspa, Silvia; et al, Tetrahedron Letters, 2017, 58(26), 2533-2536

Synthetic Routes 16

Condiciones de reacción
Referencia
Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivatives
Keller, P. A., Science of Synthesis, 2006, , 617-641

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  pH 2.5, 40 °C
2.1 Reagents: Acetic anhydride ;  < 400 mbar, rt → 120 °C
Referencia
Process for the production of peroxyesters
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condiciones de reacción
Referencia
Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivatives
Keller, P. A., Science of Synthesis, 2006, , 617-641

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Chloroform
Referencia
Influence of aliphatic amide terminals on the thermoresponsive properties of hyperbranched polyethylenimines
Qin, Hong-wei; et al, Chinese Journal of Polymer Science, 2014, 32(10), 1338-1347

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer Solvents: Dichloromethane
Referencia
Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydrides
Fife, Wilmer K.; et al, Tetrahedron Letters, 1986, 27(41), 4933-6

Isobutyric anhydride Raw materials

Isobutyric anhydride Preparation Products

Isobutyric anhydride Literatura relevante

Artículos recomendados

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-72-3)Isobutyric anhydride
sfd17522
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe